Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

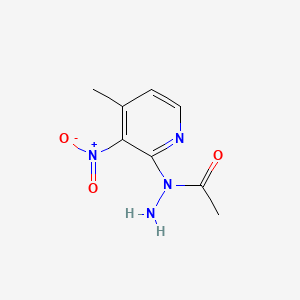

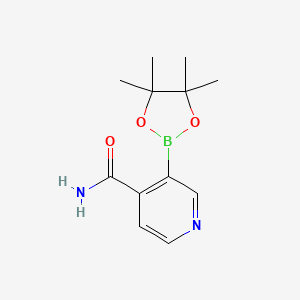

Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C8H10ClN3O2 . It’s a type of pyrimidine derivative, which are important structural motifs found in numerous bioactive molecules .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been reported in several studies. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study prepared novel 2-aminopyrimidine derivatives from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic scaffold containing two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis

Pyrimidine derivatives have been reported to undergo various chemical reactions. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study reported that ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate reacted with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give six new pyrano[2,3-d]pyrimidine derivatives .科学的研究の応用

Summary of the Application

2-Aminopyrimidine derivatives, including Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate, have been found to exhibit a range of pharmacological effects including anti-inflammatory activities .

Methods of Application or Experimental Procedures

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

2. Antitrypanosomal and Antiplasmodial Activities

Summary of the Application

Novel 2-aminopyrimidine derivatives have been tested for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .

Methods of Application or Experimental Procedures

The 2-aminopyrimidines were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Results or Outcomes

Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

3. Antioxidant Applications

Summary of the Application

2-Aminopyrimidine derivatives have been found to exhibit antioxidant effects .

Methods of Application or Experimental Procedures

The antioxidant effects of pyrimidines are attributed to their ability to neutralize free radicals and reactive oxygen species, which are harmful byproducts of cellular metabolism .

Results or Outcomes

A large number of pyrimidines, including Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate, have been found to exhibit potent antioxidant effects .

4. Anticancer Applications

Summary of the Application

Certain 2-aminopyrimidine derivatives have been found to induce apoptosis in cancer cells, making them potential anticancer agents .

Methods of Application or Experimental Procedures

The compounds were assessed for their cytotoxicity in vitro against MCF-7 and HepG-2 cancer cell lines . The flow cytometric analysis results showed that hit 4 induces the apoptosis in MCF-7 cells .

Results or Outcomes

Twelve compounds showed an interesting antiproliferative potential with IC50 from 23.2 to 95.9 µM . The in vivo study revealed a significant decrease in the solid tumor mass (26.6%) upon treatment with compound 4 .

5. Antiviral Applications

Summary of the Application

Pyrimidine and its derivatives have been proven to have antiviral activity .

Methods of Application or Experimental Procedures

The antiviral effects of pyrimidines are attributed to their ability to inhibit the replication of viruses .

Results or Outcomes

A large number of pyrimidines, including Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate, have been found to exhibit potent antiviral effects .

6. Antimicrobial Applications

Summary of the Application

Pyrimidine and its derivatives have been proven to have antimicrobial activity .

Methods of Application or Experimental Procedures

The antimicrobial effects of pyrimidines are attributed to their ability to inhibit the growth of bacteria and fungi .

Results or Outcomes

A large number of pyrimidines, including Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate, have been found to exhibit potent antimicrobial effects .

将来の方向性

The future directions for the research and development of Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate and similar compounds could involve further exploration of their biological activities and potential applications. For instance, there is an urgent need to develop new efficient antitrypanosomal compounds with less side effects . There is also a great demand for antiplasmodial compounds with alternative mechanism of action .

特性

IUPAC Name |

ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O2/c1-2-14-7(13)5-4-11-8(10)12-6(5)3-9/h4H,2-3H2,1H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNOIDLZQUFBDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1CCl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 4-amino-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B596144.png)

![Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate](/img/structure/B596146.png)